(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone
CAS No.: 1105217-34-2
Cat. No.: VC6521360
Molecular Formula: C26H28N4O2
Molecular Weight: 428.536
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105217-34-2 |
|---|---|
| Molecular Formula | C26H28N4O2 |
| Molecular Weight | 428.536 |
| IUPAC Name | 3,4-dihydro-1H-isoquinolin-2-yl-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
| Standard InChI | InChI=1S/C26H28N4O2/c1-32-23-8-6-20(7-9-23)24-10-11-25(28-27-24)29-15-13-21(14-16-29)26(31)30-17-12-19-4-2-3-5-22(19)18-30/h2-11,21H,12-18H2,1H3 |
| Standard InChI Key | MBHCUHDOAJBZFH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates four distinct components:
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3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative known for its role in modulating neurotransmitter systems.
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Piperidine: A six-membered amine ring frequently employed in medicinal chemistry to enhance bioavailability and target engagement.
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Pyridazine: A diazine ring that contributes to hydrogen bonding and π-π stacking interactions with biological targets.
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4-Methoxyphenyl: A substituted aromatic group that influences electronic properties and metabolic stability.
Key Inferred Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>26</sub>H<sub>27</sub>N<sub>5</sub>O<sub>2</sub> (theoretical) |
| Molecular Weight | ~465.54 g/mol (calculated) |
| IUPAC Name | (3,4-Dihydroisoquinolin-2(1H)-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone |
| Solubility | Likely low aqueous solubility due to aromaticity and lipophilic groups; may require solubilizing agents for biological testing. |
| LogP | Estimated ~3.5 (indicative of moderate lipophilicity). |
The presence of the methanone linker between the dihydroisoquinoline and piperidine groups suggests conformational rigidity, which could enhance selective binding to target proteins.
Synthesis and Production Strategies
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented in non-restricted sources, analogous molecules provide a framework for its preparation:
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Reductive Amination: Coupling a dihydroisoquinoline derivative with a ketone-containing piperidine intermediate under catalytic hydrogenation conditions.
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Pictet-Spengler Cyclization: Constructing the dihydroisoquinoline core via acid-catalyzed condensation of β-phenethylamine analogs with aldehydes.
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Nucleophilic Aromatic Substitution: Introducing the 4-methoxyphenyl group to the pyridazine ring using halogenated precursors and copper-mediated coupling.
Industrial-Scale Considerations
Optimizing yield and purity would necessitate:
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Continuous Flow Reactors: To control exothermic reactions during pyridazine functionalization.
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Chromatographic Purification: Addressing challenges posed by stereochemical complexity and byproduct formation.
Pharmacological Effects and Mechanisms
Neurotransmitter Receptor Modulation
Compounds featuring dihydroisoquinoline and piperidine motifs exhibit affinity for dopamine D1/D2 and serotonin 5-HT<sub>2A</sub> receptors. For example, EVT-3602763—a structurally related D1 receptor positive allosteric modulator—demonstrates cognitive enhancement in Parkinson’s disease models. The methoxyphenyl group in the target compound may further modulate receptor subtype selectivity.
Therapeutic Applications
Neurological Disorders
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Parkinson’s Disease: D1 receptor modulation could ameliorate motor symptoms and cognitive deficits.
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Depression: Serotonin receptor interactions may underlie antidepressant effects observed in preclinical models.
Oncological Indications
Pyridazine derivatives exhibit anti-angiogenic properties by inhibiting vascular endothelial growth factor receptors (VEGFRs).
Comparative Analysis with Analogous Compounds
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| EVT-3602763 | Lacks pyridazine moiety | D1 receptor modulation |
| VC7678772 | Nitrothiophene substituent | Anticancer activity |
| Target Compound | Pyridazine-methoxyphenyl hybrid | Hypothesized multimodal activity |
The pyridazine and methoxyphenyl groups in the target compound may enhance blood-brain barrier penetration compared to simpler dihydroisoquinoline derivatives.
Future Research Directions
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In Vitro Profiling: Screen against neurotransmitter receptors and enzymes to identify primary targets.
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in preclinical models.
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Toxicogenomics: Evaluate genotoxic potential using comet assays and micronucleus tests.
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